3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications. This specific compound features a cyclopropyl group and a nitro substituent, which contribute to its unique chemical properties and reactivity. The compound has garnered attention in medicinal chemistry for its potential as a scaffold in drug development.
This compound can be classified under the broader category of pyrazole derivatives. Pyrazolo[3,4-b]pyridines are bicyclic structures that incorporate both pyrazole and pyridine rings. The presence of the cyclopropyl and nitro groups introduces additional functional diversity, making these compounds interesting for various applications in pharmacology and material science.
The synthesis of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be achieved through several methodologies:
These synthetic strategies highlight the versatility in preparing 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine, allowing for modifications based on desired properties or biological activities.
The molecular structure of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be represented as follows:
The compound's three-dimensional conformation can significantly influence its reactivity and interactions with biological targets.
The reactivity of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can be explored through various chemical reactions:
These reactions provide pathways for modifying the compound to optimize its pharmacological properties.
The mechanism of action for compounds like 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine often involves interactions with specific biological targets such as enzymes or receptors:
Understanding these mechanisms is crucial for predicting therapeutic outcomes and side effects associated with the compound's use in medicinal applications.
The physical properties of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine include:
Chemical properties include:
These properties are essential for determining storage conditions and handling protocols in laboratory settings.
The applications of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine span several fields:
The pyrazolo[3,4-b]pyridine system represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry and materials science, formed through the fusion of pyrazole and pyridine rings at specific bond positions. This architecture generates a planar, electron-rich system capable of diverse substitution patterns and electronic interactions. Among the five possible pyrazolopyridine isomers, the [3,4-b] variant has emerged as particularly significant due to its structural resemblance to purine nucleobases (adenine and guanine), earning it the designation of "azaindole" or "deazapurine" analogue [1]. This molecular mimicry underpins its broad bioactivity profile, as the scaffold readily interacts with biological targets evolved to recognize purine structures. The core offers up to five diversity positions (N1, C3, C4, C5, C6) for functionalization, enabling precise modulation of electronic properties, solubility, and target binding affinity [1] [9]. Computational analyses confirm the system sustains aromatic character across both rings in the 1H-tautomeric form, facilitating π-stacking interactions with protein residues—a critical feature for its application in kinase inhibition and receptor modulation [1] [5].
The synthetic exploration of pyrazolo[3,4-b]pyridines spans over a century, marked by incremental methodological refinements. The inaugural synthesis of a monosubstituted derivative (R³ = Ph) was reported by Ortoleva in 1908 via the reaction of diphenylhydrazone and pyridine with iodine [1]. Shortly thereafter, Bulow (1911) achieved the synthesis of three N-phenyl-3-methyl substituted derivatives using 1-phenyl-3-methyl-5-aminopyrazole reacted with 1,3-diketones in glacial acetic acid, establishing a foundational cyclocondensation approach [1]. Early strategies predominantly relied on two retrosynthetic disconnections:
Modern synthetic chemistry has dramatically expanded the toolkit. Key advancements include:
Table 1: Key Historical Milestones in Pyrazolo[3,4-b]pyridine Synthesis
Year | Researcher | Key Achievement | Representative Compound |
---|---|---|---|
1908 | Ortoleva | First synthesis via diphenylhydrazone/iodine reaction | 3-Phenyl-1H-pyrazolo[3,4-b]pyridine |
1911 | Bulow | Aminopyrazole + 1,3-dicarbonyl condensation | 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine |
Mid-20th Century | Various | Development of cyclocondensation with enones, nitriles | 4-Aryl/alkyl-3-amino derivatives |
2000s-Present | Modern Groups | Catalytic cross-coupling, tandem reactions | Diverse 1,3,4,5,6-pentasubstituted systems |
Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridines have been documented to date, encompassed within more than 5,500 scientific references (including 2,400 patents), with a significant surge (~54% of publications) occurring since 2012 [1]. This exponential growth reflects the scaffold's rising importance in drug discovery pipelines.
Unsubstituted pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism, oscillating between 1H-pyrazolo[3,4-b]pyridine (1) and 2H-pyrazolo[3,4-b]pyridine (2) forms. This equilibrium is critically influenced by:
Table 2: Comparative Analysis of 1H vs. 2H Tautomeric Forms
Property | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Aromaticity | Full 10π-electron delocalization across both rings | Disrupted pyrazole ring aromaticity |
Relative Energy | Lower by ~37 kJ/mol (AM1 calc.) | Higher |
Prevalence | >300,000 compounds | ~83,000 structures (mostly R²=H); only ~4,900 stable 2H-forms (R²≠H) |
Drug Development | 14 compounds in various stages (2 approved) | None in DrugBank |
Synthetic Accessibility | Predominant; diverse routes | Requires specific N2-substituted precursors |
The overwhelming preference for the 1H-form is further corroborated by its near-exclusive presence in drug development pipelines. A DrugBank survey identified 14 bioactive 1H-pyrazolo[3,4-b]pyridines (7 experimental, 5 investigational, 2 approved), whereas no 2H-isomers are represented in any development phase [1]. Consequently, "3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine" explicitly denotes the thermodynamically favored and biologically relevant tautomer.
The specific architecture of 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine integrates two strategically significant functional groups: a cyclopropyl moiety at C3 and a nitro group at C5. Analysis of SciFinder data reveals distinct substitution preferences within the broader pyrazolo[3,4-b]pyridine family, contextualizing this derivative:
Table 3: Prevalence and Roles of Substituents in 1H-Pyrazolo[3,4-b]pyridines
Position | Common Substituents (Prevalence) | Role in 3-Cyclopropyl-5-nitro Derivative |
---|---|---|
N1 | Methyl (33%), Other alkyl (23%), Phenyl (15%), H (20%) | H (Unsubstituted, allows tautomerism but favors 1H) |
C3 | H (30.83%), Me (46.77%), Cycloalkyl (4.01%), Ph (2.12%) | Cyclopropyl (Constrained hydrophobe; metabolic stability) |
C5 | H, Halogens, Amino, Alkyl, Aryl | NO₂ (Strong EWG; synthetic precursor for reduction to NH₂) |
C4/C6 | Often H, OH (as carbonyl tautomer), aryl/alkyl | Presumed H in core scaffold |
Synthetically, 3-cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is accessible via routes leveraging cyclopropylcarbonyl chloride or cyclopropanecarbonitrile reagents. For example:
The pyrazolo[3,4-b]pyridine core exhibits remarkable versatility in targeting diverse biological pathways and enabling materials innovation:
A. Kinase Inhibition (Cancer Therapeutics):
B. Enzyme Inhibition (Anti-inflammatory Applications):
C. Antiviral Agents:
D. Material Science:
Table 4: Biomedical Applications of Pyrazolo[3,4-b]pyridine Derivatives
Application Area | Biological Target | Exemplary Compound Features | Activity/Outcome |
---|---|---|---|
Oncology (Kinase Inhibition) | TRKA | Compound C03 (Liu et al.) | IC₅₀ = 56 nM (TRKA); Anti-proliferative IC₅₀ = 0.304 µM (KM-12 cells) |
Pulmonary Diseases | Human Neutrophil Elastase (HNE) | Pyrazolo[3,4-b]pyridine carbonyl derivatives | IC₅₀ = 10-50 nM; t₁/₂ > 6 h (PBS stability) |
Virology | SARS-CoV-2 PLpro | 3-Phenyl-1H-5-pyrazolylamides | Virtual screening hits; Inhibits viral protease |
Material Science | OLED Emitters | Ir(III) complexes with pyrazolo[3,4-b]pyridine ligands | Enhanced luminescence quantum yield |
The 3-cyclopropyl-5-nitro variant specifically serves as a precursor to compounds like 4-chloro-N-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide (EVT-2524655), a complex derivative investigated for its kinase inhibitory potential [10]. Its synthesis typically involves sequential functionalization: protection/deprotection, Buchwald-Hartwig amination, Miyaura borylation, Suzuki coupling, and carboxamide formation from ester/carboxylic acid intermediates [5] [10].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9